molecular formula C15H20O4 B1605193 2-chloro-N-(3-methylphenyl)benzamide CAS No. 2447-92-9

2-chloro-N-(3-methylphenyl)benzamide

Cat. No.: B1605193
CAS No.: 2447-92-9
M. Wt: 264.32 g/mol
InChI Key: VVHSWJHVTAZPBN-ROIOMPOHSA-N
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Description

2-Chloro-N-(3-methylphenyl)benzamide is a benzamide derivative featuring a chlorine substituent at the ortho position of the benzoyl ring and a meta-methyl group on the anilino ring. This compound has garnered attention due to its structural versatility, which allows for diverse applications in agrochemical and pharmaceutical research. The ortho-chloro and meta-methyl substituents influence its electronic and steric properties, making it a valuable scaffold for studying structure-activity relationships (SARs) .

Properties

CAS No.

2447-92-9

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2R,3S,5R,8R,10R,12R)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-ol

InChI

InChI=1S/C15H20O4/c1-7-4-9-13(2,12-11(7)19-12)14(3)8(16)5-10(18-9)15(14)6-17-15/h4,8-12,16H,5-6H2,1-3H3/t8-,9-,10-,11-,12-,13-,14-,15?/m1/s1

InChI Key

VVHSWJHVTAZPBN-ROIOMPOHSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@H]3[C@@H]1O3)([C@]4([C@@H](C[C@H](C45CO5)O2)O)C)C

Canonical SMILES

CC1=CC2C(C3C1O3)(C4(C(CC(C45CO5)O2)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-chloroaniline in the presence of a base such as pyridine to yield the desired product .

Industrial Production Methods

Industrial production of 2-chloro-N-(3-methylphenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Positioning and Conformation

  • Ortho-chloro vs. Para-chloro analogs : The ortho-chloro group in the title compound induces steric hindrance near the amide bond, affecting molecular conformation. In contrast, para-chloro analogs (e.g., 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide) exhibit reduced steric effects, leading to differences in hydrogen-bonding interactions .
  • Meta-methyl vs. Ortho-methyl analogs: The meta-methyl group on the anilino ring in the title compound adopts a syn conformation relative to the N–H bond, whereas ortho-methyl analogs (e.g., 2-chloro-N-(2-methylphenyl)benzamide) display an anti-conformation between the methyl group and N–H bond. This conformational divergence impacts molecular packing and solubility .

Crystallographic Data

  • The trans configuration of the amide group (N–H and C=O bonds) is consistent across analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2,3-dichlorophenyl)benzamide, as confirmed by X-ray studies .

Physical and Chemical Properties

Melting Points and Solubility

Compound Name Substituents Melting Point (°C) Solubility (Polar Solvents) Reference
2-Chloro-N-(3-methylphenyl)benzamide Cl (ortho), CH₃ (meta) Not reported Moderate
2-Chloro-N-((4,6-dichloropyrimidin-2-yl)carbamoyl)benzamide Cl, pyrimidinyl 156–158 Low
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide Cl, CH₃-pyrimidinyl 126–128 Moderate
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide Cl (meta), CF₃ (ortho) Not reported High

Key Observations :

  • Pyrimidinyl-substituted analogs (e.g., compounds 14–19 in ) exhibit higher melting points (126–167°C) due to enhanced intermolecular hydrogen bonding.
  • Trifluoromethyl-substituted derivatives (e.g., ) show improved solubility in polar solvents compared to the title compound.

Yield Trends in Analogous Compounds

Reaction Type Compound Class Average Yield (%) Reference
Pyrimidinyl-substituted benzamides Agrochemical intermediates 85–93
Trifluoromethyl-substituted benzamides Pharmaceutical candidates 70–82
Hydrazide-functionalized benzamides Bioactive hybrids 65–75

Note: Pyrimidinyl-substituted derivatives achieve higher yields (>85%) due to optimized reaction conditions and stable intermediates .

Insecticidal and Antifungal Activity

  • Pyrimidinyl analogs : Compounds 14–19 () demonstrate potent insecticidal activity against Spodoptera litura (LC₅₀ = 0.02–0.05 mg/L) and antifungal effects against Fusarium oxysporum (EC₅₀ = 1.2–2.8 mg/L).

Computational Insights

  • DFT studies on 2-chloro-N-(pyrazol-4-yl)benzamide analogs reveal that chloro substituents enhance hydrogen-bonding interactions with biological targets (e.g., enzymes), improving binding affinity compared to bromo analogs .

Electronic and Spectroscopic Properties

NMR Chemical Shifts

Compound NH Proton (δ, ppm) Aromatic Protons (δ, ppm) Reference
2-Chloro-N-(3-methylphenyl)benzamide Not reported 7.65–7.48 (Ph)
2-Chloro-N-((4-chloro-6-methylpyrimidin-2-yl)carbamoyl)benzamide 11.89, 10.98 7.65–7.47 (Ph)
2-Bromo-N-(pyrazol-4-yl)benzamide 11.2, 10.6 7.8–7.3 (Ph)

Key Insight : The deshielding of NH protons in pyrimidinyl analogs (δ = 10.59–11.89 ppm) indicates stronger hydrogen-bonding capacity compared to the title compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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